4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[410]heptan-6-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique bicyclic structure
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the formation of active transcription factors essential for gene expression .
Biochemical Pathways
The compound affects the protein phosphorylation pathway, which is a critical regulatory mechanism in cells . The inhibition of protein phosphatases disrupts this pathway, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibitory effect on protein phosphatases . By inhibiting these enzymes, the compound can alter cellular processes, potentially leading to changes in cell growth and division .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethyl-4-piperidone and boronic acid derivatives.
Formation of the Bicyclic Structure: The key step involves the formation of the oxabicyclo[4.1.0]heptane ring system. This can be achieved through a Diels-Alder reaction between a furan derivative and an appropriate dienophile.
Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a reaction with a boronic acid or boronate ester under suitable conditions, often involving a catalyst such as palladium or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron moiety into different functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[2.2.1]heptan-6-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[3.1.0]heptan-6-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This structure allows for unique interactions in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKGAUQXFJQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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